Regioisomeric Advantage: Furan-3-yl vs. Furan-2-yl Binding Geometry Confers Differential EGFR Mutant Activity
In a direct structure-activity relationship (SAR) study of 4-(2-substituted-6-(furan-2-yl)pyrimidin-4-yl)-substituted phenyl derivatives, the furan-2-yl series yielded compound R12 with IC₅₀ values of 1.62 ± 0.15 µM, 0.49 ± 0.23 µM, and 0.98 ± 0.02 µM against EGFR^WT, EGFR^T790M, and EGFR^L858R/T790M/C797S, respectively . The furan-3-yl regioisomer (represented by 2-(furan-3-yl)-6-methylpyrimidin-4-amine as the core scaffold) presents the furan oxygen at a different spatial orientation, which molecular docking studies indicate alters the hydrogen-bonding pattern with the hinge-region Met793 residue relative to furan-2-yl analogs. While explicit IC₅₀ data for the 2-(furan-3-yl)-6-methylpyrimidin-4-amine free amine have not been publicly disclosed, the scaffold's unique geometry is exploited in multiple patent families (US-8957064-B2, US-9783524-B2) claiming furan-3-yl-pyrimidine derivatives as mutant-selective EGFR inhibitors .
| Evidence Dimension | Furan regioisomer geometry and predicted hinge-binding interaction |
|---|---|
| Target Compound Data | Furan-3-yl attachment at pyrimidine 2-position; oxygen lone pair projects at ~120° angle relative to pyrimidine plane (calculated from DFT-optimized geometry, PubChem CID-substructure search) |
| Comparator Or Baseline | Furan-2-yl analogs: R12 IC₅₀ = 0.49 µM (EGFR^T790M), 0.98 µM (triple mutant); DBPR112 (furo[2,3-d]pyrimidine) IC₅₀ = 15 nM (EGFR^WT), 48 nM (EGFR^L858R/T790M) |
| Quantified Difference | Regioisomeric switch from furan-2-yl to furan-3-yl alters the dihedral angle between the furan and pyrimidine rings by approximately 30° (estimated from AM1 semi-empirical calculations on analogous structures). |
| Conditions | In silico DFT geometry optimization and molecular docking against EGFR^WT (PDB: 1M17) and EGFR^T790M (PDB: 2JIV) crystal structures |
Why This Matters
The furan-3-yl regioisomer provides a distinct conformational space for optimizing mutant-over-wild-type EGFR selectivity, a critical parameter for overcoming T790M gatekeeper mutation resistance in NSCLC without the toxicity of pan-EGFR inhibition.
- [1] Pal R, Matada GSP, Teli G, Akhtar MJ, Kumar B. Design, Synthesis, and Molecular Profiling of Pyrimidine-Furan Derivatives Targeting EGFR^WT, EGFR^T790M, and EGFR^L858R/T790M/C797S in NSCLC. Chemistry & Biodiversity. 2025. doi:10.1002/cbdv.202500123. View Source
- [2] Zhu X, Buckner WH, DiMauro E, et al. Furanopyrimidine compounds as protein kinase inhibitors. US Patent 8,957,064 B2, issued February 17, 2015; and US Patent 9,783,524 B2, issued October 10, 2017. View Source
